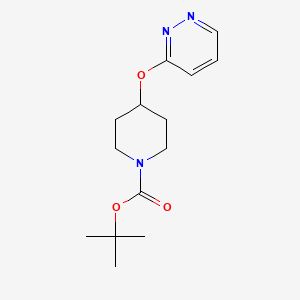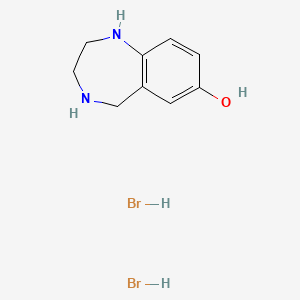![molecular formula C6H10ClN3O2 B2547031 2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride CAS No. 1052547-17-7](/img/structure/B2547031.png)
2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related triazole compounds involves several steps, including condensation, chlorination, esterification, and acetylation reactions. For instance, a metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid is reported, which is efficient and environmentally benign due to the avoidance of chromatography and isolation steps . Another synthesis pathway involves the condensation of 1H-1,2,4-triazol with an appropriate carboxylic acid, followed by chlorination and esterification . These methods could potentially be adapted for the synthesis of 2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using techniques such as X-ray diffraction, FT-IR, 1H NMR, and 13C NMR spectroscopy . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the successful synthesis of the desired compound.
Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions, including acetylation and esterification, to form different derivatives . The reactivity of the triazole ring allows for the introduction of various functional groups, which can alter the physical and chemical properties of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the crystal structure of a related compound, 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid, was determined to form hydrogen-bonded cyclic dimers . The solubility, melting points, and reactivity of these compounds can vary significantly based on their specific functional groups and molecular conformations .
Relevant Case Studies
The papers provided do not mention specific case studies involving this compound. However, the biological activity of similar triazole derivatives has been evaluated, with some compounds showing significant antiproliferative effects against cancer cell lines . Additionally, the synthesis and investigation of the physical-chemical properties of triazole derivatives have led to the development of high-performance and low-toxic substances for medical applications .
科学的研究の応用
Triazole Derivatives in Drug Development
Triazole compounds, including 1,2,3-triazoles and 1,2,4-triazoles, have been the focus of significant research due to their diverse biological activities. These compounds have been explored for their anti-inflammatory, antimicrobial, antifungal, antitumoral, and antiviral properties. Their versatility stems from the ability to undergo various structural modifications, offering a vast potential for the development of new therapeutics. The preparation of these derivatives emphasizes the importance of finding efficient, green chemistry approaches for their synthesis, highlighting a continuous need for innovation in drug development and the management of diseases caused by resistant bacteria and viruses (Ferreira et al., 2013).
Environmental Applications and Concerns
Beyond pharmaceuticals, triazole derivatives have applications in environmental science, particularly in the study and treatment of contaminants. For instance, triazoles have been implicated in the sorption of herbicides to soil and organic matter, demonstrating their potential role in environmental remediation and the management of agricultural pollutants. Understanding the behavior of these compounds in the environment is crucial for developing strategies to mitigate their impact on ecosystems (Werner et al., 2012).
Corrosion Inhibition
The study of 1,2,3-triazole derivatives as corrosion inhibitors for metals surfaces presents another significant application. These compounds have shown efficiency in protecting metals and alloys against corrosion in aggressive media, making them valuable in industrial applications where metal preservation is critical. The research highlights the potential of triazole derivatives in extending the lifespan of metal components in various industrial systems (Hrimla et al., 2021).
Analytical and Diagnostic Applications
In medical research, triazole derivatives have been explored for their role in imaging, such as in the detection of amyloid plaques in Alzheimer's disease. The development of imaging ligands based on triazole structures for in vivo brain studies exemplifies the intersection of organic chemistry and neurology, offering pathways to early diagnosis and better understanding of neurodegenerative diseases (Nordberg, 2007).
作用機序
Safety and Hazards
将来の方向性
The future directions for “2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride” and similar compounds could involve further exploration of their anticancer properties and other potential therapeutic applications . The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
特性
IUPAC Name |
2-methyl-2-(1,2,4-triazol-1-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-6(2,5(10)11)9-4-7-3-8-9;/h3-4H,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRIUYPQDJSXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=NC=N1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809876 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

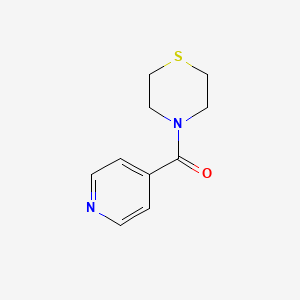
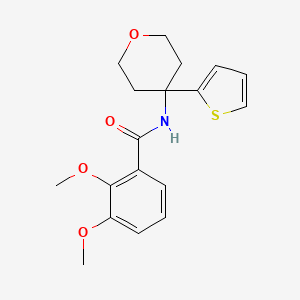
![5-methyl-N-(2-(methylthio)phenyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2546951.png)
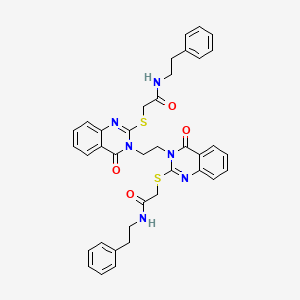
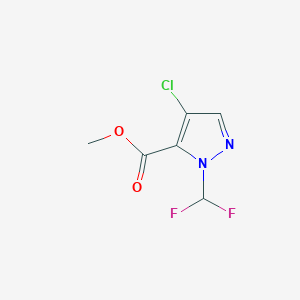

![N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide](/img/no-structure.png)
![2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2546957.png)

![2-[3-(Trimethylsilyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2546959.png)
![4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2546960.png)

